![molecular formula C9H8N2O5 B3101153 MEthyl 4-carbamoyl-3-nitrobenzoate CAS No. 138569-08-1](/img/structure/B3101153.png)
MEthyl 4-carbamoyl-3-nitrobenzoate
Overview
Description
“Methyl 4-carbamoyl-3-nitrobenzoate” is a chemical compound with the CAS Number: 138569-08-1 . It has a molecular weight of 224.17 and its IUPAC name is methyl 4-carbamoyl-3-nitrobenzoate . The compound is solid in its physical form .
Chemical Reactions Analysis
As mentioned earlier, nitration of methyl benzoate is a common reaction involving this type of compound . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .
Physical And Chemical Properties Analysis
“Methyl 4-carbamoyl-3-nitrobenzoate” is a solid compound . It has a molecular weight of 224.17 . The compound should be stored in a sealed container at room temperature .
Scientific Research Applications
Chemical Reactions and Synthesis
Methyl 4-carbamoyl-3-nitrobenzoate has been studied in the context of chemical reactions and synthesis. It reacts with methyl and aryl isocyanates to form 1-(substituted carbamoyl)-4-cyano- and 4-methylimidazoles. This reaction showcases its utility in creating various chemical compounds, demonstrating its versatility in organic synthesis (Mitsuhashi, Itho, Kawahara, & Tanaka, 1983).
Solubility and Thermodynamic Properties
Studies have focused on the solubility and thermodynamic properties of similar compounds like 3-methyl-4-nitrobenzoic acid. These studies provide valuable data on the solubility of such compounds in various solvents, which is crucial for developing efficient purification processes (Acree, Bowen, Horton, & Abraham, 2017).
Supramolecular Structures
Research has also been conducted on the synthesis of compounds like 2-carbamoyl-4-nitrobenzoic acid and their formation into supramolecular structures. This research highlights the potential for creating complex molecular assemblies, which could have applications in materials science and nanotechnology (Srinivasan, Shetgaonkar, & Raghavaiah, 2009).
Organic Chemistry Education
The compound has been used in educational settings, specifically in introductory organic chemistry courses, to demonstrate chemical synthesis techniques. This application underlines its role in facilitating the understanding of organic chemistry concepts (Kam, Levonis, & Schweiker, 2020).
Molecular Electronic Structure Studies
Studies have investigated the molecular electronic structure of similar compounds, providing insights into their chemical behavior. This information is crucial for designing new materials and understanding chemical interactions at the molecular level (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
Benzylic compounds are known to undergo reactions such as sn1, sn2, and e1 due to the adjacent aromatic ring . These reactions could potentially lead to changes in the target molecules, affecting their function .
Biochemical Pathways
The compound’s potential to react with proteins or enzymes suggests it could influence various biochemical pathways, depending on its specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways it influences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-carbamoyl-3-nitrobenzoate . For instance, its solubility could affect its distribution in the body . Additionally, factors such as pH and temperature could potentially influence its stability and reactivity .
properties
IUPAC Name |
methyl 4-carbamoyl-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-16-9(13)5-2-3-6(8(10)12)7(4-5)11(14)15/h2-4H,1H3,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAWJRHHKFCGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MEthyl 4-carbamoyl-3-nitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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